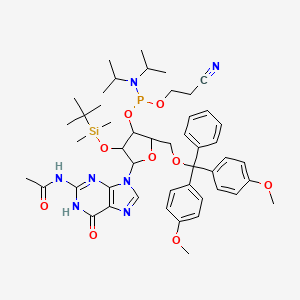

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2-アセチル-2’-O-tert-ブチルジメチルシリル-5’-O-DMT-グアノシン 3’-CE ホスホラミダイトは、オリゴヌクレオチド合成において一般的に使用される修飾ヌクレオシドです。 この化合物は、オリゴヌクレオチドへのヌクレオチド-Gの組み込みにおける役割により、分子生物学および生化学の分野で特に重要です .

準備方法

合成経路と反応条件

N2-アセチル-2’-O-tert-ブチルジメチルシリル-5’-O-DMT-グアノシン 3’-CE ホスホラミダイトの合成は、複数のステップを含みます。このプロセスは、通常、グアノシン分子の保護から始まります。2’-ヒドロキシル基はtert-ブチルジメチルシリル(TBDMS)基で保護され、5’-ヒドロキシル基はジメトキシトリチル(DMT)基で保護されます。N2位はアセチル化されてN2-アセチルグアノシンを形成します。 最後に、3’-ヒドロキシル基はシアノエチル(CE)ホスホラミダイトに変換されます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度と一貫性を確保するための厳格な品質管理措置が含まれます。 反応は通常、不活性ガス条件下で行われ、敏感な中間体の酸化と分解を防ぎます.

化学反応の分析

反応の種類

N2-アセチル-2’-O-tert-ブチルジメチルシリル-5’-O-DMT-グアノシン 3’-CE ホスホラミダイトは、以下を含むいくつかの種類の化学反応を起こします。

酸化: オリゴヌクレオチド合成中に形成されるホスファイトトリエステル中間体は、ホスフェートトリエステルに酸化されます。

一般的な試薬と条件

酸化: 水またはピリジン中のヨウ素が一般的に使用されます。

脱保護: DMT除去のための酸性条件(例:トリクロロ酢酸)およびTBDMS除去のためのフッ化物イオン(例:テトラブチルアンモニウムフルオライド)

主な生成物

これらの反応から生成される主な生成物は、脱保護ヌクレオシドおよび対応するオリゴヌクレオチドです .

科学研究への応用

N2-アセチル-2’-O-tert-ブチルジメチルシリル-5’-O-DMT-グアノシン 3’-CE ホスホラミダイトは、特にDNAおよびRNAオリゴヌクレオチドの合成において、科学研究で広く使用されています。これらのオリゴヌクレオチドは、以下のさまざまな分野における重要なツールです。

化学: 核酸化学の研究および新しい合成方法の開発に使用されます。

生物学: PCR、シーケンス、およびその他の分子生物学技術で使用されるプローブとプライマーの合成に不可欠です。

医学: 治療用途のためのアンチセンスオリゴヌクレオチドおよび小型干渉RNA(siRNA)の開発に使用されます。

科学的研究の応用

N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite is widely used in scientific research, particularly in the synthesis of DNA and RNA oligonucleotides. These oligonucleotides are essential tools in various fields, including:

Chemistry: Used in the study of nucleic acid chemistry and the development of new synthetic methodologies.

Biology: Essential for the synthesis of probes and primers used in PCR, sequencing, and other molecular biology techniques.

Medicine: Used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.

Industry: Employed in the production of diagnostic kits and other biotechnological products.

作用機序

N2-アセチル-2’-O-tert-ブチルジメチルシリル-5’-O-DMT-グアノシン 3’-CE ホスホラミダイトの作用機序は、固相合成中のオリゴヌクレオチドへの組み込みを含みます。ホスホラミダイト基は、成長中のオリゴヌクレオチド鎖の5’-ヒドロキシル基と反応して、ホスファイトトリエステル中間体を形成します。 この中間体は次に、ホスフェートトリエステルに酸化され、ヌクレオチドの付加が完了します .

類似化合物の比較

類似化合物

2’-O-tert-ブチルジメチルシリル-5’-O-DMT-N2-(4-イソプロピルフェノキシアセチル)グアノシン 3’-CE ホスホラミダイト: 構造は類似していますが、N2保護基が異なります.

5’-O-DMT-2’-O-tert-ブチルジメチルシリル-N2-イソブチリルグアノシン 3’-CE ホスホラミダイト: N2保護基が異なる別の類似化合物です.

独自性

N2-アセチル-2’-O-tert-ブチルジメチルシリル-5’-O-DMT-グアノシン 3’-CE ホスホラミダイトは、オリゴヌクレオチド合成中の安定性と選択性を提供する保護基の特定の組み合わせにより、独自です。 これは、オリゴヌクレオチドへのグアノシンの組み込みに特に役立ちます.

類似化合物との比較

Similar Compounds

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine 3’-CE phosphoramidite: Similar in structure but with a different N2 protecting group.

5’-O-DMT-2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine 3’-CE phosphoramidite: Another similar compound with a different N2 protecting group.

Uniqueness

N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite is unique due to its specific combination of protecting groups, which provide stability and selectivity during oligonucleotide synthesis. This makes it particularly useful for the incorporation of guanosine into oligonucleotides.

生物活性

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite is a modified nucleoside widely used in the synthesis of oligonucleotides. This compound exhibits significant biological activity, particularly in the context of RNA synthesis and modification. Below, we explore its synthesis, applications, and biological implications.

Synthesis and Properties

The synthesis of N2-acetyl-5'-O-DMT-guanosine involves several key steps:

- Protection of Functional Groups : The guanosine molecule undergoes protection of its hydroxyl groups and the N2 amine group. The tert-butyldimethylsilyl (TBDMS) group is introduced at the 2' position, while the 5' position is protected with a dimethoxytrityl (DMT) group.

- Acetylation : The N2 position is acetylated to enhance stability and solubility, which is crucial for subsequent reactions.

- Phosphitylation : The final step involves converting the protected nucleoside into a phosphoramidite form suitable for automated oligonucleotide synthesis.

The overall reaction can be summarized as follows:

N2-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine phosphoramidite serves as a building block for RNA synthesis. Its biological activity primarily stems from its incorporation into RNA strands, where it can affect:

- Stability : The acetyl and TBDMS groups help stabilize the RNA structure against enzymatic degradation.

- Functionality : Modified nucleotides can influence the folding and function of RNA molecules, potentially altering their interactions with proteins and other nucleic acids.

Applications in Research

- Synthesis of Modified Oligonucleotides : This phosphoramidite is utilized to create oligonucleotides that incorporate post-transcriptional modifications, enhancing their therapeutic potential in gene therapy and RNA interference (RNAi) applications .

- Studying RNA Structure and Function : Researchers employ this compound to investigate how modifications affect RNA behavior in cellular environments. For example, studies have shown that modified guanosines can influence mRNA stability and translation efficiency .

- Base Modification Studies : The compound has been used to synthesize oligonucleotide analogues with various base modifications, allowing for detailed studies of their biological roles .

Case Study 1: Oligonucleotide Stability

A study demonstrated that oligonucleotides synthesized with N2-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine exhibited enhanced resistance to nucleolytic degradation compared to unmodified counterparts. This stability is crucial for therapeutic applications where oligonucleotides need to persist in biological systems for extended periods .

Case Study 2: RNA Interference

In another investigation, modified oligonucleotides containing this phosphoramidite were tested for their efficacy in silencing target genes via RNAi mechanisms. The results indicated a significant increase in silencing efficiency when using modified nucleotides, highlighting their potential in developing more effective therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₇Si |

| Molecular Weight | 421.57 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in organic solvents |

| Application | Description |

|---|---|

| Oligonucleotide Synthesis | Used as a building block for RNA synthesis |

| Gene Silencing | Enhances efficacy in RNA interference |

| Stability Studies | Improves resistance to enzymatic degradation |

特性

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDYJRDKFZTURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N7O9PSi |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。